4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile
Overview
Description
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is an organic compound that features a pyrazole ring substituted with dimethyl groups and an oxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile typically involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with 4-cyanophenol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the nitrile group.
Scientific Research Applications
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule . This can lead to inhibition or modulation of the target’s function, which is valuable in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-[(1,3-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile: Similar structure but with a different substitution pattern on the pyrazole ring.
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a nitrile group. This combination of features makes it particularly useful in the design of molecules with specific biological activities and properties .
Properties
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-12(15(2)14-9)16-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCSFRUALCHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC2=CC=C(C=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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